1,N(6)-propanodeoxyadenosine 1,N(6)-propanodeoxyadenosine
Brand Name: Vulcanchem
CAS No.: 132461-42-8
VCID: VC0136911
InChI: InChI=1S/C13H17N5O4/c19-4-8-7(20)3-10(22-8)18-6-14-11-12(18)15-5-17-2-1-9(21)16-13(11)17/h5-10,19-21H,1-4H2/t7-,8+,9?,10+/m0/s1
SMILES: C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O
Molecular Formula: C13H17N5O4
Molecular Weight: 307.31 g/mol

1,N(6)-propanodeoxyadenosine

CAS No.: 132461-42-8

Main Products

VCID: VC0136911

Molecular Formula: C13H17N5O4

Molecular Weight: 307.31 g/mol

1,N(6)-propanodeoxyadenosine - 132461-42-8

CAS No. 132461-42-8
Product Name 1,N(6)-propanodeoxyadenosine
Molecular Formula C13H17N5O4
Molecular Weight 307.31 g/mol
IUPAC Name 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8,9-dihydro-7H-pyrimido[2,1-f]purin-9-ol
Standard InChI InChI=1S/C13H17N5O4/c19-4-8-7(20)3-10(22-8)18-6-14-11-12(18)15-5-17-2-1-9(21)16-13(11)17/h5-10,19-21H,1-4H2/t7-,8+,9?,10+/m0/s1
Standard InChIKey ZVMCHJDNWWNYQK-LBTMZUADSA-N
Isomeric SMILES C1CN2C=NC3=C(C2=NC1O)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O
SMILES C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O
Canonical SMILES C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O
Synonyms 1,N(6)-PDA
1,N(6)-propanodeoxyadenosine
PubChem Compound 125544
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator